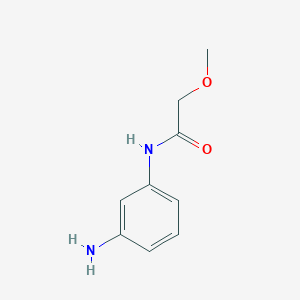

N-(3-aminophenyl)-2-methoxyacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICBWWXNGYJZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187225-67-8 | |

| Record name | N-(3-aminophenyl)-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Aminophenyl 2 Methoxyacetamide and Its Derivatives

Established Synthetic Pathways for N-(3-aminophenyl)-2-methoxyacetamide

The traditional synthesis of this compound relies on two principal routes: the reduction of a nitro-precursor and the direct formation of the amide linkage.

Reduction-Based Approaches (e.g., from 2-methoxy-N-(3-nitrophenyl)acetamide)

A common and effective method for preparing this compound involves the reduction of the corresponding nitro compound, 2-methoxy-N-(3-nitrophenyl)acetamide. The nitro group serves as a precursor to the amine, and its reduction is a well-established transformation in organic synthesis.

The reaction of a nitro group to an amino group is a cornerstone of aromatic compound chemistry. researchgate.net A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a clean and efficient method. Chemical reducing agents are also widely used. For instance, metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid (CH3COOH), are effective for this transformation. researchgate.net A combination of iron chips and dilute acetic acid at elevated temperatures has been successfully used for the reduction of similar nitro-aromatic compounds. researchgate.net Another approach involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, such as selenium and activated carbon, which allows for the selective reduction of nitroarenes under mild conditions. researchgate.net

The general scheme for this reduction is as follows:

General Reaction Scheme for Reduction-Based Synthesis

O2N-C6H4-NHC(=O)CH2OCH3 + [Reducing Agent] → H2N-C6H4-NHC(=O)CH2OCH3

(2-methoxy-N-(3-nitrophenyl)acetamide) → (this compound)

Table 1: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Catalyst/Conditions | Notes |

|---|---|---|

| H2 | Pd/C, PtO2 | Clean reaction, often high yield. |

| Fe | HCl or CH3COOH | Classical method, cost-effective. |

| Zn | HCl or CH3COOH | Similar to iron, effective reducing agent. researchgate.net |

| SnCl2·2H2O | Ethanol | Stannous chloride is a mild reducing agent. |

Amide Bond Formation Strategies

An alternative and direct route to this compound is through the formation of an amide bond between 3-aminoaniline (m-phenylenediamine) and 2-methoxyacetic acid or its activated derivatives. This approach is a fundamental reaction in organic chemistry.

The most common method involves the use of a coupling agent to facilitate the reaction between the carboxylic acid and the amine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are frequently used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another strategy is to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with the amine.

General Reaction Scheme for Amide Bond Formation

H2N-C6H4-NH2 + HOOC-CH2OCH3 → H2N-C6H4-NHC(=O)CH2OCH3 + H2O

(m-phenylenediamine) + (2-methoxyacetic acid) → (this compound)

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Solvent |

|---|---|---|

| DCC | HOBt or DMAP | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |

| EDC·HCl | HOBt or DMAP | Dichloromethane (DCM), Dimethylformamide (DMF) |

| HBTU/HATU | Hünig's base (DIPEA) | Dimethylformamide (DMF) |

Exploration of Novel and Green Synthetic Routes for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. nih.gov This has led to the exploration of "green" alternatives for the synthesis of this compound. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. nih.gov

One promising area is the use of plant extracts as reducing agents for the nitro group. nih.gov Plant extracts containing phytochemicals like polyphenols and flavonoids have been shown to effectively reduce metal ions and have potential for the reduction of organic functional groups. nih.gov This approach avoids the use of harsh metal-based reducing agents and toxic solvents.

Another green strategy involves the use of reusable catalysts. For example, a transition-metal-free synthesis of N-aryl amides has been developed using stable aryltriazenes as aryl precursors and Brønsted acidic ionic liquids (BAILs) as a recyclable promoter. arabjchem.org This method utilizes water as an oxygen source and acetonitrile (B52724) as the nitrogen donor under ambient conditions, making it an attractive and environmentally benign protocol. arabjchem.org The promoter can be recovered and reused multiple times with minimal loss of activity. arabjchem.org

Asymmetric Synthesis and Enantioselective Approaches for Related Amine and Amide Derivatives

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for the preparation of chiral derivatives and related compounds. Chiral amines are crucial components in many bioactive molecules and pharmaceutical agents. nih.gov

A widely used method for the asymmetric synthesis of amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). nih.gov This approach typically involves three steps:

Condensation of the chiral auxiliary with a prochiral ketone or aldehyde to form a chiral sulfinylimine.

Diastereoselective addition of a nucleophile to the C=N bond of the sulfinylimine.

Cleavage of the auxiliary to yield the chiral amine. nih.gov

This strategy has been successfully applied to the synthesis of a broad range of chiral amines with high enantiomeric excess.

Derivatization Strategies for Structural Modification and Library Synthesis

The this compound scaffold provides multiple points for structural modification, allowing for the creation of diverse chemical libraries for various applications, including drug discovery.

Modification at the Aminophenyl Moiety

The primary amino group on the phenyl ring is a versatile handle for a wide range of chemical transformations. This allows for the synthesis of a large number of derivatives with potentially diverse biological activities.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated through reactions with alkyl halides, aryl halides (e.g., Buchwald-Hartwig amination), or reductive amination with aldehydes and ketones. unh.edu Reductive amination, which involves the formation of an imine followed by reduction, is a powerful method for introducing a variety of substituents. unh.edu

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a second amide linkage. This allows for the introduction of a wide array of acyl groups.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). This diazonium salt is a versatile intermediate that can be transformed into a variety of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and others.

Formation of Heterocycles: The amino group can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring. The discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as potent anticancer agents highlights the potential of such modifications. nih.gov

Derivatization for Analytical Purposes: The amino group can be tagged with specific reagents to enhance detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS). For instance, derivatization with N-(4-aminophenyl)piperidine has been shown to significantly improve the sensitivity of detection for organic acids. nsf.govnih.govrowan.eduresearchwithrowan.com

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 2-methoxy-N-(3-nitrophenyl)acetamide |

| 3-aminoaniline (m-phenylenediamine) |

| 2-methoxyacetic acid |

| Palladium on carbon |

| Platinum oxide |

| Iron |

| Zinc |

| Tin |

| Hydrochloric acid |

| Acetic acid |

| Sodium borohydride |

| Selenium |

| Activated carbon |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| Aryltriazenes |

| Brønsted acidic ionic liquids (BAILs) |

| Acetonitrile |

| tert-Butanesulfinamide (tBS) |

| N-(4-aminophenyl)piperidine |

Alterations to the Methoxyacetamide Side Chain

Modifications to the 2-methoxyacetamide (B107977) side chain of this compound can be approached through several synthetic strategies, targeting either the ether linkage or the amide functionality. While specific literature on the direct modification of this particular compound is scarce, general organic chemistry principles allow for the postulation of viable reaction pathways.

One potential alteration involves the cleavage of the methyl ether to yield the corresponding 2-hydroxyacetamide (B1193895) derivative. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or through ether cleavage protocols involving strong acids like hydrobromic acid (HBr). The resulting N-(3-aminophenyl)-2-hydroxyacetamide would present a reactive hydroxyl group amenable to further functionalization, such as esterification or etherification, to introduce a variety of substituents.

Another point of modification is the amide bond itself. Hydrolysis of the amide, under either acidic or basic conditions, would lead to the formation of 3-aminoaniline and methoxyacetic acid. googleapis.com While this represents a degradation of the target molecule, the resulting 3-aminoaniline could be re-acylated with different acylating agents to generate a library of N-(3-aminophenyl)amides with diverse side chains.

Furthermore, the carbonyl group of the acetamide (B32628) offers a site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the amide to a secondary amine, yielding N¹-(2-methoxyethyl)benzene-1,3-diamine. This transformation fundamentally alters the nature of the side chain, converting the acetamide into an ethylamine (B1201723) derivative.

| Modification Type | Reagents and Conditions | Product | Potential for Further Diversification |

| Ether Cleavage | BBr₃, CH₂Cl₂; or HBr (aq), heat | N-(3-aminophenyl)-2-hydroxyacetamide | Esterification or etherification of the hydroxyl group. |

| Amide Hydrolysis | HCl (aq), heat; or NaOH (aq), heat | 3-Aminoaniline and Methoxyacetic acid | Re-acylation of 3-aminoaniline with various acyl chlorides or anhydrides. |

| Amide Reduction | LiAlH₄, THF | N¹-(2-methoxyethyl)benzene-1,3-diamine | Further N-alkylation or functionalization of the secondary amine. |

Isomeric and Positional Analogues

The synthesis of isomeric and positional analogues of this compound generally follows the same fundamental synthetic principles, primarily involving the acylation of a corresponding substituted aniline (B41778). The key to accessing these analogues lies in the selection of the appropriate starting aniline isomer.

The primary isomers of interest are the ortho- and para-substituted analogues: N-(2-aminophenyl)-2-methoxyacetamide and N-(4-aminophenyl)-2-methoxyacetamide. The synthesis of these compounds would commence with the corresponding nitroanilines, 2-nitroaniline (B44862) and 4-nitroaniline, respectively. These starting materials are readily available commercially.

The synthetic sequence involves two main steps:

Acylation of the Nitroaniline: The selected nitroaniline isomer is reacted with methoxyacetyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. This step yields the corresponding N-(nitrophenyl)-2-methoxyacetamide.

Reduction of the Nitro Group: The nitro group of the N-(nitrophenyl)-2-methoxyacetamide intermediate is then reduced to an amino group. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. researchgate.net Alternatively, metal-acid combinations such as tin and hydrochloric acid (Sn/HCl) or iron and acetic acid (Fe/CH₃COOH) can also be used. researchgate.net

This two-step approach provides a versatile platform for the synthesis of a range of positional isomers. For instance, starting with 2-methyl-4-nitroaniline (B30703) would lead to the synthesis of N-(4-amino-2-methylphenyl)-2-methoxyacetamide, a commercially available compound. epa.gov

Furthermore, analogues with variations in the alkoxy group of the side chain, such as N-(3-aminophenyl)-2-ethoxyacetamide, can also be prepared by using the corresponding 2-alkoxyacetyl chloride in the acylation step. bldpharm.com

| Target Analogue | Starting Aniline Precursor | Acylating Agent | Key Synthetic Steps |

| N-(2-aminophenyl)-2-methoxyacetamide | 2-Nitroaniline | Methoxyacetyl chloride | 1. Acylation, 2. Nitro reduction |

| N-(4-aminophenyl)-2-methoxyacetamide | 4-Nitroaniline | Methoxyacetyl chloride | 1. Acylation, 2. Nitro reduction |

| N-(4-amino-2-methylphenyl)-2-methoxyacetamide | 2-Methyl-4-nitroaniline | Methoxyacetyl chloride | 1. Acylation, 2. Nitro reduction |

| N-(3-aminophenyl)-2-ethoxyacetamide | 3-Nitroaniline | 2-Ethoxyacetyl chloride | 1. Acylation, 2. Nitro reduction |

The synthesis of N-(3-aminophenyl)acetamide, a close structural analogue, is well-documented and typically involves the selective mono-acetylation of 1,3-phenylenediamine or the reduction of 3-nitroacetanilide. chemicalbook.comwikipedia.orglookchem.com These established methods further support the feasibility of the proposed synthetic routes for this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of N 3 Aminophenyl 2 Methoxyacetamide

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra are expected to be rich in information, delineating the vibrations of the aromatic ring, the amide linkage, the methoxy (B1213986) group, and the primary amine. The N-H stretching vibrations of the secondary amide and the primary amine are anticipated to appear in the region of 3400-3200 cm⁻¹. nih.govesisresearch.org Specifically, the amide N-H stretch typically presents as a strong band, while the primary amine would show two bands corresponding to asymmetric and symmetric stretching. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense and characteristic absorptions in the IR spectrum, expected in the range of 1680-1630 cm⁻¹. rsc.org The Amide II band, resulting from a mix of N-H in-plane bending and C-N stretching, is predicted to be found around 1550-1510 cm⁻¹.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methoxy and methylene (B1212753) groups will likely appear in the 2950-2850 cm⁻¹ region. The C-O-C stretching of the methoxy group should produce a strong band around 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations will be observed as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, which are sensitive to the substitution pattern, are expected in the 900-690 cm⁻¹ range and can help confirm the meta-substitution of the phenyl ring.

Raman spectroscopy, being a scattering technique, offers complementary information. youtube.com Non-polar bonds and symmetric vibrations often yield strong Raman signals. Therefore, the aromatic ring vibrations and the C-C backbone stretches are expected to be prominent in the FT-Raman spectrum. The combination of both FT-IR and FT-Raman data would allow for a comprehensive assignment of the vibrational modes of N-(3-aminophenyl)-2-methoxyacetamide.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (NH₂) | Asymmetric & Symmetric Stretching | 3400 - 3300 |

| Amide (N-H) | Stretching | 3300 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂, OCH₃) | Stretching | 2950 - 2850 |

| Amide C=O (Amide I) | Stretching | 1680 - 1630 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Amide N-H (Amide II) | Bending | 1550 - 1510 |

| C-O-C (Ether) | Stretching | 1250 - 1000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive structural confirmation. rsc.orgresearchgate.net

In the ¹H NMR spectrum, distinct signals are expected for each type of proton. The aromatic protons on the meta-substituted ring will likely appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing acetamido group. The amide proton (N-H) is expected to show a singlet, typically in the downfield region (δ 8.0-9.5 ppm), the exact position of which can be solvent and concentration-dependent. The protons of the primary amine (NH₂) would likely appear as a broad singlet, also variable in position. The methylene protons (-CH₂-) adjacent to the carbonyl group and the methoxy group are expected to resonate as a singlet around δ 4.0 ppm. The methoxy protons (-OCH₃) will likely appear as a sharp singlet further upfield, around δ 3.3-3.5 ppm. mdpi.com

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of δ 168-172 ppm. The aromatic carbons will appear in the δ 110-140 ppm region, with their specific shifts determined by the electronic effects of the substituents. The carbon bearing the amino group and the carbon bearing the acetamido group will have characteristic chemical shifts. The methylene carbon (-CH₂-) is expected around δ 70 ppm, and the methoxy carbon (-OCH₃) will be the most upfield signal, typically around δ 50-60 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 (m) | 110 - 140 |

| Amide N-H | 8.0 - 9.5 (s) | - |

| Amine N-H₂ | Variable (br s) | - |

| Methylene -CH₂- | ~4.0 (s) | ~70 |

| Methoxy -OCH₃ | 3.3 - 3.5 (s) | 50 - 60 |

| Carbonyl C=O | - | 168 - 172 |

Mass Spectrometry (MS, ESI+) and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Using Electrospray Ionization in the positive mode (ESI+), this compound (C₉H₁₂N₂O₂) is expected to be readily detected as the protonated molecule [M+H]⁺. uni.lu The monoisotopic mass of the neutral molecule is 180.09 Da.

The fragmentation pattern of the protonated molecule upon collision-induced dissociation (CID) can provide valuable structural insights. nih.govnih.gov Common fragmentation pathways for amides include cleavage of the amide bond. clockss.org For this compound, the cleavage of the C(O)-N bond would be a primary fragmentation pathway. This could lead to the formation of a methoxyacetyl cation (CH₃OCH₂CO⁺) and a 3-aminophenylaminyl radical, or more likely, the protonated 3-phenylenediamine ion. Another significant fragmentation would be the loss of the methoxyacetyl group to give the anilinium ion derivative. Further fragmentation of the aromatic ring and the side chain would provide additional structural confirmation. future4200.comnih.govmdpi.com

Table 3: Predicted ESI+ Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.09715 |

| [M+Na]⁺ | 203.07909 |

| [M+K]⁺ | 219.05303 |

| [M+NH₄]⁺ | 198.12369 |

| [M+H-H₂O]⁺ | 163.08713 |

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Collision Cross Section Analysis)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands characteristic of the substituted benzene ring. mdpi.comresearchgate.netresearchgate.netnist.gov The presence of the amino and acetamido groups will influence the position and intensity of the π → π* transitions of the benzene ring. Typically, aromatic systems exhibit strong absorptions in the 200-300 nm range. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Collision Cross Section (CCS) Analysis: Ion mobility-mass spectrometry (IM-MS) allows for the determination of the collision cross section (CCS) of an ion, which is a measure of its size and shape in the gas phase. waters.comnews-medical.netnih.gov This technique provides an additional dimension of characterization beyond mass-to-charge ratio. The CCS value is an important physicochemical property that can be used to increase confidence in compound identification and to study the conformation of molecules. nih.govrsc.org For this compound, a predicted CCS value for the [M+H]⁺ ion in helium is available. uni.lu Experimental determination of the CCS value would provide a valuable data point for its structural characterization and could be used in conjunction with databases for unambiguous identification.

Table 4: Predicted Collision Cross Section (CCS) Data for this compound uni.lu

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 137.7 |

| [M+Na]⁺ | 144.4 |

| [M-H]⁻ | 141.1 |

Computational and Theoretical Chemistry Studies on N 3 Aminophenyl 2 Methoxyacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. The geometry of N-(3-aminophenyl)-2-methoxyacetamide has been optimized using DFT methods, typically employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set in the gas phase. acu.edu.in This process calculates the lowest energy arrangement of the atoms, providing a stable three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters for an Acetamide (B32628) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | |

| C-N (amide) | 1.36 | |

| N-C (ring) | 1.42 | |

| C-C (aromatic) | 1.39 (avg.) | |

| O=C-N | ||

| C-N-C | ||

| N-C-C (ring) |

Note: Data presented is representative of typical acetamide derivatives as found in computational studies. arabjchem.orgchemprob.org

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the amino group and the aromatic π-system. The LUMO is typically centered on the acetamide moiety, specifically the carbonyl group which acts as an electron-acceptor. researchgate.netresearchgate.net This distribution implies that an electronic transition would involve a charge transfer from the aminophenyl ring to the acetamide group. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to determine these orbital energies. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors

| Parameter | Value (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.7 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.1 | ELUMO - EHOMO |

| Ionization Potential (I) | 5.8 | -EHOMO |

| Electron Affinity (A) | 0.7 | -ELUMO |

| Electronegativity (χ) | 3.25 | (I+A)/2 |

| Chemical Hardness (η) | 2.55 | (I-A)/2 |

| Softness (S) | 0.39 | 1/η |

| Electrophilicity Index (ω) | 2.08 | χ²/(2η) |

Note: Values are representative based on DFT calculations for analogous aromatic amide structures. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align closely with the familiar Lewis structure concept. wikipedia.orgyoutube.com This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.netrsc.org

The analysis involves examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.net For this compound, significant interactions are expected, such as the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbital of the carbonyl group (π*(C=O)). This interaction is characteristic of the amide resonance and contributes to the planarity and stability of the amide bond. Further delocalization can occur from the aminophenyl ring's π orbitals to adjacent antibonding orbitals. These interactions are key to understanding the molecule's electronic structure and reactivity. researchgate.netnih.gov

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Representative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Namide) | π* (C=O) | ~50-60 | Amide Resonance |

| LP (Namino) | π* (C-C)ring | ~30-40 | Ring Activation |

| π (C-C)ring | π* (C=O) | ~5-10 | Conjugation |

| LP (Omethoxy) | σ* (C-C) | ~2-5 | Hyperconjugation |

Note: E(2) values are estimates based on NBO analyses of similar functionalized aromatic compounds. researchgate.netnih.gov LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net Green and yellow represent intermediate potential values.

For this compound, the MEP surface would show the most negative potential (red/yellow) localized around the carbonyl oxygen and the methoxy (B1213986) oxygen atoms due to their lone pairs of electrons. acu.edu.inchemrxiv.org These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue) would be found around the amine and amide N-H protons, making them susceptible to attack by nucleophiles and prime candidates for hydrogen bond donation. researchgate.netnih.gov The aromatic ring would exhibit a region of negative potential above and below the plane, characteristic of π-electron systems. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rrpharmacology.ru This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand into the binding site of a protein and calculating a docking score, which represents the binding affinity (typically in kcal/mol). researchgate.net

While specific docking studies for this compound are not widely reported, studies on structurally similar N-aryl carboxamides have demonstrated their potential as inhibitors for various protein targets, such as kinases or receptors. nih.govmdpi.com For a hypothetical docking study, this compound would be placed into the active site of a target protein. The binding mode would likely involve hydrogen bonds between the amide N-H (donor), the carbonyl C=O (acceptor), and the amino group with key amino acid residues like aspartate, serine, or lysine. nih.govmdpi.com The phenyl ring could form π-π stacking or hydrophobic interactions within the binding pocket.

Table 4: Representative Molecular Docking Results for an Analogous Ligand

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase B (Akt) | 1O6L | -8.5 | Asp292, Lys179 | Hydrogen Bond |

| PI3Kα | 2RD0 | -7.8 | Val851, Ser774 | Hydrogen Bond |

| Tyr836 | π-π Stacking | |||

| Glutamate Receptor | 3QEL | -9.2 | Ser132, Pro177 | Hydrogen Bond, Hydrophobic |

Note: Data is hypothetical and compiled from docking studies of various N-aryl amide and amine derivatives against common drug targets. rrpharmacology.rumdpi.comresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of ligand-protein complexes. nih.govmdpi.com

For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to different possible conformers. Simulations in a solvent like water would reveal the most stable conformations and the energy barriers between them. mdpi.com When docked into a protein, MD simulations can assess the stability of the binding pose over time, providing a more realistic view of the ligand-target interaction than static docking alone. Analysis of the trajectory can reveal stable hydrogen bonds and other key interactions that persist throughout the simulation, confirming the viability of the docked pose. nih.gov

Molecular Interactions and Mechanistic Insights of N 3 Aminophenyl 2 Methoxyacetamide in Biological Systems in Vitro Focus

Enzyme Interaction and Inhibition Kinetics

The acetamide (B32628) backbone is a common feature in many enzyme inhibitors. The specific interactions and kinetics are highly dependent on the enzyme's active site architecture and the compound's substituents. For instance, in the case of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and some cancers, analogs of its natural substrate nicotinamide (NAM) have been studied as inhibitors. nih.gov NNMT functions by transferring a methyl group from S-Adenosyl-L-methionine (SAM) to NAM. nih.gov

Certain NAM analogs, which share structural similarities with N-phenyl acetamides, act as turnover inhibitors. The enzyme methylates these analogs, and the resulting product becomes a potent inhibitor of the enzyme. nih.gov For example, the NAM analog 2-methoxy-nicotinamide has been shown to reduce levels of the NNMT product 1-MNA and drive insulin (B600854) sensitization in vivo. nih.gov Another related compound, (R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, is a potent NNMT inhibitor both in vitro and in vivo. nih.gov

Table 1: Inhibition of Nicotinamide N-methyltransferase (NNMT) by a Related Compound

| Compound | Inhibition Potency (pIC50) |

|---|---|

| (R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 7.4 |

Data sourced from a study on NNMT inhibitors. nih.gov

Receptor Binding Profiling and Ligand-Target Recognition

RAS Protein Family Inhibition: Mutations in RAS family proteins are found in approximately one-third of human cancers, but direct pharmacological inhibition remains a significant challenge. nih.gov An alternative approach is to target cellular pathways on which RAS-mutant cells are uniquely dependent. A study identified a small molecule, designated 249C, as a selective cytotoxic agent against RAS-mutant cancers. nih.gov This compound was found to bind to vacuolar (V)-ATPase with high affinity, inhibiting its function. This action disrupts lysosomal acidification and blocks autophagy and macropinocytosis, pathways that many RAS-driven cancers rely on for survival. nih.gov The potency of 249C was observed to vary depending on the specific KRAS mutation, with the highest potency against KRASG13D and G12V. nih.gov

Opioid Receptor Interaction for Related Structures: The N-phenyl group is a feature in some ligands that interact with opioid receptors. The nature of the interaction is sensitive to the substituents on the phenyl ring and the rest of the molecule. For example, a series of N-substituted maleimides were shown to inactivate bremazocine (B1667778) binding to delta-opioid receptors, with the potency increasing with the size of the N-substituent (N-methyl < N-ethyl < N-butyl < N-phenylmaleimide), suggesting that nonpolar interactions influence binding. nih.gov

More complex ligands with mixed µ-agonist/δ-antagonist profiles are being explored as a novel approach to analgesics, potentially enhancing the therapeutic effects of µ-agonists while mitigating side effects like tolerance development. nih.gov Computational studies on nitazenes, a class of synthetic opioids containing a 2-benzylbenzimidazole core, have been used to model their binding poses at the µ-opioid receptor. biorxiv.orgbiorxiv.org These models suggest that different subpockets within the receptor's binding site accommodate various parts of the ligands, with hydrophobic areas favoring aromatic moieties like a phenyl ring and hydrophilic regions interacting with polar groups. biorxiv.org

Investigation of Molecular Pathways and Cellular Effects

The biological activity of compounds related to N-(3-aminophenyl)-2-methoxyacetamide can be assessed through their effects on specific molecular pathways and cellular functions in vitro. While direct studies on this compound are not available, research on compounds with similar structural elements provides insight into potential activities. For example, the impact of novel compounds is often evaluated by measuring changes in key signaling proteins or cellular markers. This includes monitoring the phosphorylation status of kinases like ERK (Extracellular signal-regulated kinase), a critical node in many signaling cascades, or the expression levels of cell adhesion molecules such as VCAM-1 (Vascular cell adhesion molecule-1), which is involved in inflammatory responses. The modulation of these pathways can indicate a compound's potential efficacy in disease models.

Chemical Biology Approaches for Target Deconvolution and Probe Development

Identifying the specific molecular targets of a bioactive small molecule is a critical but challenging step in drug discovery, often referred to as target deconvolution. nih.gov Chemical biology provides powerful tools to address this challenge. nih.govnih.gov

Affinity-based proteomics is a direct approach for target identification. nih.gov This method typically involves chemically modifying the small molecule of interest to incorporate a reactive group and a reporter tag, such as biotin (B1667282). These modified compounds, known as affinity-based probes (AfBPs), are designed to bind to their protein target. nih.gov

A common strategy involves immobilizing the compound on a solid support (e.g., beads) to perform affinity purification. nih.gov When a complex biological sample like a cell lysate is passed over these beads, the target protein(s) bind to the immobilized compound and can be "pulled down" from the mixture. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.gov Another approach uses probes that react with the target through a proximity-driven reaction, which can be applied in a wide variety of biological systems. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex proteomes. nih.govnih.govyoutube.com Unlike methods that only measure protein abundance, ABPP provides a snapshot of protein activity. youtube.com

The general workflow of ABPP involves an activity-based probe (ABP) that typically consists of three key elements: a reactive group that covalently binds to the active site of a target enzyme, a tag for detection and enrichment (e.g., biotin or a fluorophore), and a recognition element that directs the probe to a specific class of enzymes. nih.govresearchgate.net ABPP has been widely used to identify drug targets, optimize inhibitor selectivity, and discover novel therapeutic targets. nih.govresearchgate.net Advanced ABPP strategies, such as competitive ABPP, allow for the screening of large compound libraries to identify inhibitors for specific enzymes by having them compete with a broad-spectrum ABP for binding to the target. nih.gov

Antimicrobial Activity Evaluation for Related Compounds

The N-phenylacetamide scaffold is found in numerous compounds evaluated for antimicrobial properties. The biological activity of these molecules is often dependent on the nature and position of substituents on the phenyl ring. nih.gov

A study on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against various microbes. nih.gov The study found that all tested chloroacetamides were effective against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate effectiveness against the yeast Candida albicans and less effectiveness against the Gram-negative bacterium Escherichia coli. nih.gov Compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamide, were among the most active, a property attributed to high lipophilicity which may facilitate passage through microbial cell membranes. nih.gov

Similarly, a series of hybrid compounds linking 2-mercaptobenzothiazole (B37678) with different aryl amines via an acetamide linker were synthesized and tested for antibacterial activity. nih.gov Several of these compounds exhibited significant antibacterial and antibiofilm potential, with some showing activity comparable to the standard drug levofloxacin. nih.gov

Table 2: Antimicrobial Activity of Related N-(Substituted Phenyl)-2-chloroacetamides

| Compound | S. aureus (Zone of Inhibition, mm) | MRSA (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

|---|---|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | 17 | 15 | 10 | 12 |

| N-(4-fluorophenyl) chloroacetamide | 16 | 14 | 10 | 11 |

| N-(3-bromophenyl) chloroacetamide | 16 | 14 | 9 | 12 |

Data from a study evaluating the antimicrobial potential of newly synthesized chloroacetamides. nih.gov

Antiparasitic Activity Evaluation for Related Compounds (e.g., Amidantel analogs)

The exploration of novel antiparasitic agents is a critical area of medicinal chemistry, driven by the need to overcome challenges such as drug resistance and toxicity associated with current treatments. nih.gov In this context, the evaluation of compounds structurally related to this compound, particularly analogs of the anthelmintic drug Amidantel, provides valuable insights into potential therapeutic leads. The in vitro assessment of these compounds against a variety of parasites is a crucial first step in identifying promising candidates for further development.

Research into related benzimidazole (B57391) derivatives, which share structural motifs with Amidantel, has demonstrated a broad spectrum of antiparasitic activity. researchgate.net Analogs of well-known anthelmintics like Albendazole (B1665689) and Mebendazole have been synthesized and tested against protozoa such as Giardia lamblia and Trichomonas vaginalis, as well as helminths. researchgate.net These studies are essential for establishing structure-activity relationships (SAR), which guide the rational design of more potent and selective antiparasitic drugs. nih.gov

The antiparasitic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%. A lower IC₅₀ value indicates greater potency. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the antiparasitic IC₅₀, is a critical parameter for assessing the potential safety of a compound. A higher SI value is desirable, as it suggests that the compound is more toxic to the parasite than to the host cells. mdpi.com

Detailed Research Findings

Investigations into various classes of compounds analogous to aminophenyl acetamides have yielded significant data on their in vitro antiparasitic efficacy. For instance, a series of aminophenylhydroxamates and aminobenzylhydroxamates were synthesized and screened for their activity against Leishmania, Trypanosoma, and Toxoplasma. nih.gov While moderate to no activity was observed against Leishmania and Trypanosoma (IC₅₀ > 10 μM), several compounds exhibited high efficacy against Toxoplasma gondii (IC₅₀ < 1.0 μM). nih.gov This activity was found to correlate with the inhibition of histone deacetylase (HDAC), a key enzyme in parasite gene regulation. nih.gov

In the realm of antimalarial research, analogs of the marine alkaloid manzamine have been evaluated for their in vitro activity against Plasmodium falciparum. nih.gov Some of these analogs demonstrated potent activity, with IC₅₀ values in the nanogram per milliliter range, comparable to standard drugs like chloroquine (B1663885) and artemisinin. nih.gov The modification of the core manzamine structure led to derivatives with improved activity and low cytotoxicity against mammalian Vero cells. nih.gov

Furthermore, the synthesis of novel 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives has provided a new scaffold for antimalarial drug discovery. mdpi.com These compounds were tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with their cytotoxicity assessed in human HepG2 cells to determine their selectivity. mdpi.com

The following tables summarize the in vitro antiparasitic activity of various compounds structurally related to this compound, highlighting their potency and selectivity.

Table 1: In Vitro Antiparasitic Activity of Aminophenylhydroxamate Derivatives

| Compound ID | Target Organism | IC₅₀ (μM) | Cytotoxicity (CC₅₀ in human cell lines) (μM) | Selectivity Index (SI) |

|---|

Data sourced from a study on aminophenylhydroxamate and aminobenzylhydroxamate derivatives. nih.gov

Table 2: In Vitro Antimalarial Activity of Manzamine Analogs

| Compound | P. falciparum Strain | IC₅₀ (ng/mL) | Cytotoxicity (CC₅₀ against Vero cells) (μg/mL) |

|---|---|---|---|

| Manzamine A (1) | D6 | 4.5 | > 4.6 |

| Manzamine A (1) | W2 | 8.0 | > 4.6 |

| Manzamine F-31-hydrazone (15) | D6 | 29 | > 4.6 |

Data sourced from a study on the structure-activity relationship of manzamine analogs. nih.gov

Table 3: In Vitro Antiprotozoal Activity of Albendazole (Abz) Analogs

| Compound | Target Organism | Activity |

|---|---|---|

| Compound 4a | Giardia lamblia | As active as Metronidazole |

| Compound 4b | Giardia lamblia | As active as Metronidazole |

| Compound 9 | Trichomonas vaginalis | 58 times more active than Abz |

| Compound 8 | Trichomonas vaginalis | High activity |

Data sourced from a study on the synthesis and antiparasitic activity of Albendazole and Mebendazole analogs. researchgate.net

The development of organometallic derivatives of existing anthelmintic drugs like albendazole has also been explored. rsc.org Ferrocenyl and ruthenocenyl derivatives of albendazole were synthesized and showed species-specific in vitro activity against a range of helminths and protozoans, including Trichuris muris and Toxoplasma gondii. rsc.org These findings underscore the importance of chemical modification in enhancing the antiparasitic profile of known drugs.

Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Qspr Studies

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the structural features of a series of compounds and their biological activities. For analogues of N-(3-aminophenyl)-2-methoxyacetamide, such as aminophenyl benzamide (B126) and N-(2-aminophenyl)-benzamide derivatives, QSAR models have been instrumental in elucidating the structural requirements for their biological effects, particularly as histone deacetylase (HDAC) inhibitors. nih.govsphinxsai.com

The process typically begins with a dataset of compounds with known biological activities, which is then divided into a training set for model development and a test set for external validation. The ultimate goal is to create a statistically robust model with high predictive power for new, untested compounds. For instance, a study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors utilized a training set of 21 compounds and a test set of 4 compounds to develop predictive 2D and 3D-QSAR models. sphinxsai.com The biological activity data, often expressed as IC50 values, are typically converted to their negative logarithms (pIC50) for QSAR analysis. sphinxsai.com The quality and predictive ability of these models are assessed using various statistical metrics, including the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive correlation coefficient for the test set (r²pred). nih.govsphinxsai.com A robust QSAR model will exhibit high values for these parameters, indicating a strong correlation between the descriptors and the biological activity, as well as a high capacity to predict the activity of external compounds.

In a study of 48 aminophenyl benzamide derivatives as HDAC inhibitors, a 3D-QSAR model yielded an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, demonstrating the model's strong predictive capability. nih.gov Similarly, for N-(2-aminophenyl)-benzamide derivatives, a 3D-QSAR model showed a high r² of 0.927 and a q² of 0.815. sphinxsai.com These findings underscore the utility of QSAR in generating reliable predictive models for the biological activity of compounds structurally related to this compound.

Table 1: Statistical Parameters of a 3D-QSAR Model for Aminophenyl Benzamide Derivatives as HDAC Inhibitors This table is interactive. You can sort and filter the data.

| Parameter | Value | Description |

|---|---|---|

| r² | 0.99 | Correlation coefficient, indicating the goodness of fit of the model. |

| q² | 0.85 | Cross-validated correlation coefficient, assessing the predictive power of the model through internal validation. |

| F | 631.80 | Fisher ratio, indicating the statistical significance of the model. |

Descriptor Calculation and Feature Selection for this compound Analogues

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For analogues of this compound, a wide array of descriptors can be computed to capture various aspects of their structure. These descriptors can be broadly categorized as 0D (e.g., constitutional descriptors like atom counts), 1D (e.g., functional group counts), 2D (e.g., topological indices), and 3D (e.g., spatial conformations). kg.ac.rs

Feature selection is a critical subsequent step, where the most relevant descriptors that significantly contribute to the biological activity are identified. This process helps in building simpler, more interpretable, and more robust QSAR models by eliminating redundant or irrelevant descriptors. kg.ac.rs

In studies of aminophenyl benzamide derivatives as HDAC inhibitors, key structural features influencing activity have been identified through descriptor analysis. nih.gov For these analogues, it has been found that hydrophobic character is crucial for their HDAC inhibitory activity. nih.gov The inclusion of hydrophobic substituents was suggested to enhance inhibitory potency. nih.gov Furthermore, the presence of hydrogen bond donating groups positively contributes to activity, while electron-withdrawing groups have a negative impact. nih.gov This suggests that for this compound and its analogues, modulating these specific physicochemical properties could be a key strategy for optimizing their biological effects.

Multivariate Statistical Analysis in QSAR/QSPR (e.g., Multiple Regression Analysis, Partial Least Squares)

Multivariate statistical analysis methods are essential for building the mathematical relationship between the selected molecular descriptors (independent variables) and the biological activity (dependent variable) in QSAR/QSPR studies. rsc.org Commonly employed techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). kg.ac.rsrsc.org

MLR is a statistical method used to model the linear relationship between a dependent variable and one or more independent variables. kg.ac.rs In the context of QSAR, it generates an equation that describes how the biological activity changes with variations in the molecular descriptors. For example, a QSAR study on anticonvulsant acetamido-N-benzylacetamide derivatives utilized MLR to investigate the influence of various descriptors on their activity. kg.ac.rs The quality of the MLR model is assessed by statistical parameters such as the correlation coefficient (Rcal), standard deviation (Scal), and validation metrics like the leave-one-out cross-validation coefficient (Rloo) and external validation coefficient (Rval). kg.ac.rs

Partial Least Squares (PLS) is another powerful regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. uniroma1.it PLS reduces the dimensionality of the descriptor space by creating a set of orthogonal latent variables that capture the maximum covariance between the descriptors and the biological activity. This method has been widely applied in QSAR and proteochemometrics. uniroma1.it

Other multivariate statistical methods used in QSAR include Principal Component Analysis (PCA) for exploratory data analysis and Hierarchical Cluster Analysis (HCA) for grouping similar compounds. rsc.org These methods help in understanding the underlying structure of the data before building a predictive model.

Table 2: Comparison of Statistical Methods in QSAR This table is interactive. You can sort and filter the data.

| Method | Type | Primary Use in QSAR |

|---|---|---|

| Multiple Linear Regression (MLR) | Regression | To model the linear relationship between descriptors and activity. |

| Partial Least Squares (PLS) | Regression | To handle a large number of correlated descriptors. |

| Principal Component Analysis (PCA) | Pattern Recognition | To explore the data structure and reduce dimensionality. |

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies provide a more detailed understanding of the ligand-receptor interactions by considering the three-dimensional arrangement of atoms in a molecule. nih.govsemanticscholar.org Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govddg-pharmfac.net

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. nih.gov These fields are then used as descriptors in a PLS analysis to generate a QSAR model. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov

CoMSIA, similar to CoMFA, also analyzes molecular fields but includes additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ddg-pharmfac.net This often leads to more detailed and interpretable models. For instance, a CoMSIA study on peptides with affinity for the MHC HLA-A*0201 molecule revealed that hydrophobic, steric, and H-bond donor fields were crucial for binding, with hydrophobic interactions playing a dominant role. ddg-pharmfac.net

In a study on aminophenyl benzamide derivatives as HDAC inhibitors, a 3D-QSAR model was developed using the PHASE module of Schrödinger software. nih.gov This model, based on a five-point pharmacophore, provided valuable insights into the structural requirements for HDAC inhibition. nih.gov The contour maps generated from such studies offer a visual guide for designing new analogues with improved potency. nih.gov

Proteochemometric Modeling (PCM) for Compound Activity Prediction

Proteochemometric (PCM) modeling is an advanced computational technique that extends the principles of QSAR to model the bioactivity of multiple ligands against multiple protein targets simultaneously. uniroma1.it Unlike traditional QSAR which focuses on a single target, PCM incorporates descriptors for both the ligands and the protein targets. uniroma1.it This allows for the prediction of compound activity across entire protein families and can be particularly useful for predicting selectivity and identifying potential off-target effects. uniroma1.it

The core of PCM involves creating a combined descriptor matrix that includes information about the physicochemical properties of the ligands and the structural features of the proteins. uniroma1.it This matrix is then used to train a machine learning model, such as a random forest or support vector machine, to predict the biological activity. uniroma1.it

PCM has been successfully applied to various target families, including kinases and G-protein coupled receptors (GPCRs). chemrxiv.org For example, PCM models have been used to predict the kinome-wide activity of compounds, providing a comprehensive view of their potential interactions. uniroma1.it This approach is invaluable in the early stages of drug discovery for prioritizing compounds and for designing more selective inhibitors. uniroma1.it While no specific PCM studies on this compound have been reported, the methodology holds significant promise for predicting its activity and selectivity across a range of relevant biological targets.

Broader Research Applications and Future Directions

Potential in Catalysis Applications

There is no specific information available in the reviewed literature regarding the use of N-(3-aminophenyl)-2-methoxyacetamide in catalytic applications. While the amine group could potentially be used to chelate metals or act as an organocatalyst, no studies have been published to support this.

Integration in Advanced Materials Science

The potential for integrating this compound into advanced materials, such as functional polymers or organic electronic devices, has not been explored in the available scientific literature. The bifunctional nature of the molecule, with its amine and amide groups, could theoretically allow for its use as a monomer or a cross-linking agent; however, no such research has been reported.

Innovative Chemical Tools for Biological Research

The development of this compound into innovative chemical tools for biological research, such as fluorescent probes or affinity labels, is not documented. While the aminophenyl scaffold is present in some biological probes, there are no specific reports on the synthesis and application of probes derived directly from this compound.

Interdisciplinary Research Frontiers and Translational Opportunities

Given the absence of foundational research on the applications of this compound, a discussion of its role in interdisciplinary research or its translational opportunities would be purely speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.